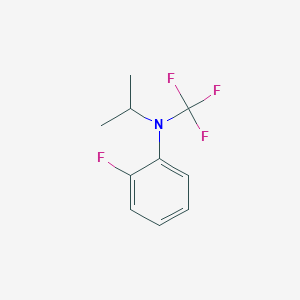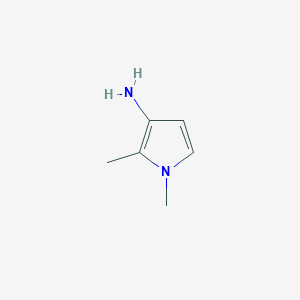
1,2-Dimethylpyrrol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylpyrrol-3-amine is a heterocyclic organic compound featuring a pyrrole ring substituted with two methyl groups at positions 1 and 2, and an amine group at position 3. Pyrrole derivatives are known for their biological activity and are found in various natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrrol-3-amine can be synthesized through several methods. One common approach involves the Knorr pyrrole synthesis, which uses an α-amino ketone and a compound containing an electron-withdrawing group. The reaction typically requires zinc and acetic acid as catalysts and proceeds at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Knorr synthesis is adapted for industrial use, with modifications to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylpyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like sulfuryl chloride in glacial acetic acid are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is common for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of 1,2-dimethylpyrrole-3-carboxylic acid.
Reduction: Formation of N,N-dimethylpyrrol-3-amine.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethylpyrrol-3-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylpyrrol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrole: Similar structure but lacks the amine group at position 3.
1-Methylpyrrole-3-amine: Similar structure but only one methyl group at position 1.
3-Aminopyrrole: Lacks the methyl groups at positions 1 and 2.
Uniqueness
1,2-Dimethylpyrrol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2 |
|---|---|
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
1,2-dimethylpyrrol-3-amine |
InChI |
InChI=1S/C6H10N2/c1-5-6(7)3-4-8(5)2/h3-4H,7H2,1-2H3 |
Clave InChI |
RHGQOSKGAUBSML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


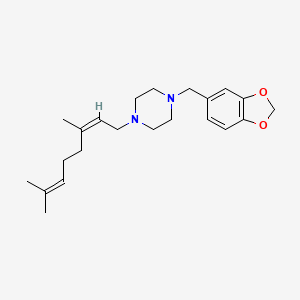
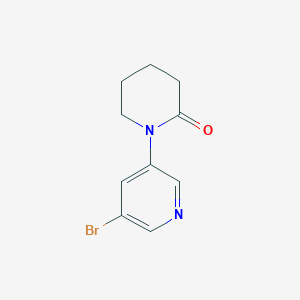
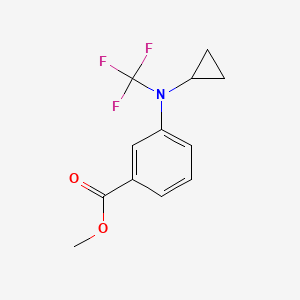
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)

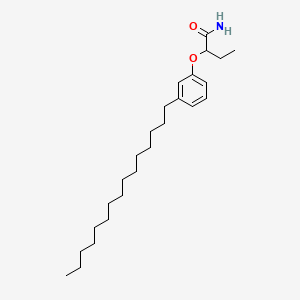
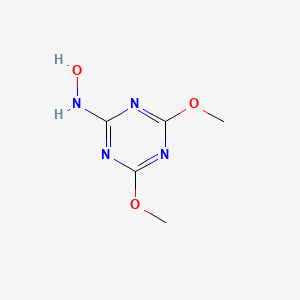
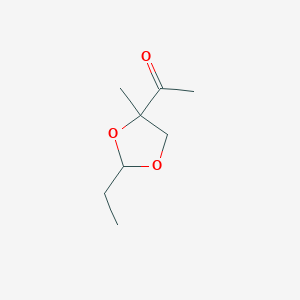
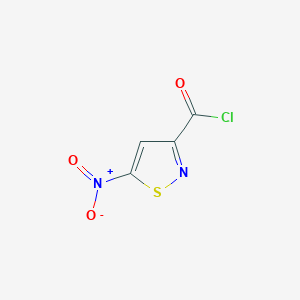
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)
